Cas no 1456608-94-8 (CEP-40125 RXDX-107)

CEP-40125  RXDX-107 structure
CEP-40125 RXDX-107 structure
Product name:CEP-40125 RXDX-107
CAS No:1456608-94-8
MF:C28H45Cl2N3O2
Molecular Weight:526.581805944443
CID:5170502

CEP-40125 RXDX-107 化学的及び物理的性質

名前と識別子

    • CEP-40125 RXDX-107
    • CEP-40125
    • RXDX-107
    • インチ: 1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3
    • InChIKey: RJNURICEBYUKHL-UHFFFAOYSA-N
    • SMILES: C1(CCCC(OCCCCCCCCCCCC)=O)N(C)C2=CC=C(N(CCCl)CCCl)C=C2N=1

CEP-40125 RXDX-107 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1229344-1g
CEP-40125
1456608-94-8 95%
1g
$4000 2024-06-03
eNovation Chemicals LLC
Y1229344-1g
CEP-40125
1456608-94-8 95%
1g
$2800 2025-03-01
eNovation Chemicals LLC
Y1229344-1g
CEP-40125
1456608-94-8 95%
1g
$2800 2025-02-18

CEP-40125 RXDX-107 関連文献

CEP-40125 RXDX-107に関する追加情報

Recent Advances in Chemical Biology and Medicine: Insights on 1456608-94-8, CEP-40125, and RXDX-107

The chemical compound 1456608-94-8, along with the investigational products CEP-40125 and RXDX-107, has garnered significant attention in the field of chemical biology and medicine. These molecules represent promising candidates for therapeutic applications, particularly in oncology and neurodegenerative diseases. This research briefing synthesizes the latest findings on their mechanisms of action, preclinical and clinical progress, and potential implications for future drug development.

1456608-94-8, a small-molecule inhibitor, has been identified as a potent modulator of key signaling pathways involved in cell proliferation and survival. Recent studies highlight its selectivity and efficacy in targeting aberrant kinase activity, making it a valuable tool for understanding disease mechanisms and developing targeted therapies. Structural analyses reveal that 1456608-94-8 binds to the ATP-binding pocket of specific kinases, thereby inhibiting their catalytic activity and downstream signaling cascades.

CEP-40125, a derivative of 1456608-94-8, has shown remarkable promise in preclinical models of solid tumors. Its optimized pharmacokinetic profile and enhanced bioavailability have positioned it as a lead candidate for further clinical evaluation. Early-phase trials indicate that CEP-40125 exhibits a favorable safety profile and robust antitumor activity, particularly in tumors with dysregulated kinase signaling. Researchers are now exploring combination therapies to maximize its therapeutic potential.

RXDX-107, another closely related compound, has emerged as a frontrunner in the treatment of neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways has been demonstrated in animal models of Alzheimer's and Parkinson's diseases. Recent data suggest that RXDX-107 not only reduces pathological protein aggregates but also promotes neuronal survival, offering a dual mechanism of action that could address unmet medical needs in neurology.

The development of these compounds underscores the importance of structure-activity relationship (SAR) studies in medicinal chemistry. By fine-tuning the chemical scaffolds of 1456608-94-8, researchers have been able to enhance the therapeutic index of CEP-40125 and RXDX-107. Advanced computational modeling and high-throughput screening have further accelerated the optimization process, enabling the identification of novel analogs with improved efficacy and reduced off-target effects.

Despite these advancements, challenges remain in translating these findings into clinical practice. Issues such as drug resistance, pharmacokinetic variability, and biomarker identification need to be addressed to fully realize the potential of these compounds. Ongoing research is focused on elucidating the molecular determinants of response and resistance, as well as developing companion diagnostics to guide patient stratification.

In conclusion, the continued exploration of 1456608-94-8, CEP-40125, and RXDX-107 holds great promise for advancing our understanding of disease biology and improving therapeutic outcomes. Collaborative efforts between academia, industry, and regulatory agencies will be essential to overcome current limitations and bring these innovative therapies to patients in need.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司